molecular formula C18H16ClN5O2S B2649129 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide CAS No. 941886-80-2

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide

Cat. No.: B2649129
CAS No.: 941886-80-2
M. Wt: 401.87
InChI Key: CKGLSPKCLBZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .

Scientific Research Applications

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival of bacteria or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c1-11-15(16(25)21-10-14-4-2-3-9-20-14)27-18(22-11)24-17(26)23-13-7-5-12(19)6-8-13/h2-9H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGLSPKCLBZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.